Lanthanum sulfide

Übersicht

Beschreibung

Lanthanum sulfide (La2S3) is a compound of lanthanum and sulfur . It is used as a precursor in the production of gallium lanthanum sulfide and strontium lanthanum sulfide. It is also used in glass manufacturing and is doped with other metals for use in optical fibers .

Synthesis Analysis

Lanthanum sulfide nanoparticles have been synthesized using a hydrothermal process for use in a tetracycline adsorption/removal process . Another method involves a wet chemistry method followed by thermal decomposition to synthesize calcium lanthanum sulfide . A low-temperature non-aqueous chemical synthesis route has also been developed .

Molecular Structure Analysis

Lanthanum sulfide has been found to have an orthorhombic structure . The specific surface area of lanthanum sulfide can be measured using the Brunauer–Emmett–Teller technique .

Chemical Reactions Analysis

Lanthanum reacts with sulfur at elevated temperatures to form lanthanum sulfide (La2S3), which has potential applications in optoelectronic devices . Lanthanum sulfide nanoparticles have been used in a tetracycline adsorption/removal process .

Physical And Chemical Properties Analysis

Lanthanum sulfide has unique physical and chemical properties that make it suitable for various applications. For instance, it has been used in the production of gallium lanthanum sulfide and strontium lanthanum sulfide . It has also been used in the synthesis of nanorods for supercapacitor applications .

Wissenschaftliche Forschungsanwendungen

Optoelectronic and Photoluminescent Materials : Zinc Sulfide doped with Lanthanum ions (ZnS:La) has been studied for applications in electronics, nonlinear optical devices for communication, and optical computers due to its excellent light transmission properties and high refractive index. The doping with Lanthanum results in a red shift in the absorption spectra and alters the optical band gap, making it suitable for specific optoelectronic applications (Varughese, Aswathy, Usha, & Kumar, 2012).

Functional Materials in Various Fields : Lanthanide sulfides, including Lanthanum sulfide, are important functional materials with a wide range of applications such as inorganic pigments, thermoelectric materials, optical materials, and magnetic materials. Their abundant structures and peculiar properties make them a hot research topic (Deng, Song, Pang, Li, & Zhang, 2012).

Catalysis : Lanthanum oxysulfide catalysts have been explored for their role in the formation of carbonyl sulfide in the reduction of sulfur dioxide by carbon monoxide. This suggests potential applications in catalytic processes involving sulfur compounds (Lau & Fang, 1998).

Energy Storage : Lanthanum sulfide electrodes have been investigated for energy storage applications. Studies indicate significant pseudocapacitive behavior, suggesting potential use in supercapacitors and batteries (Patil, Lokhande, & Lokhande, 2016).

Thin Film Technology : Lanthanum sulfide thin films have been prepared using various techniques like spray pyrolysis and atomic layer epitaxy. These films have applications in electronics and optoelectronics due to their specific electrical and optical properties (Bagde, Sartale, & Lokhande, 2003).

Superconductivity : Vapor-deposited films of lanthanum sulfide have been shown to range from insulators to superconductors depending on their composition. This property is promising for applications in superconducting devices (Berkeley, Kang, Wan, & Goldman, 1988).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lanthanum(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYSNXOWNOTGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

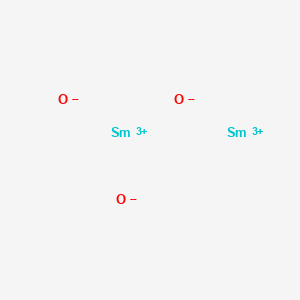

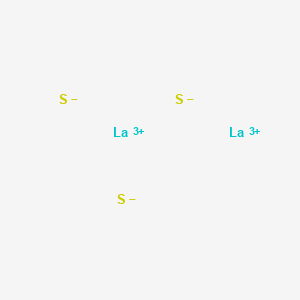

[S-2].[S-2].[S-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

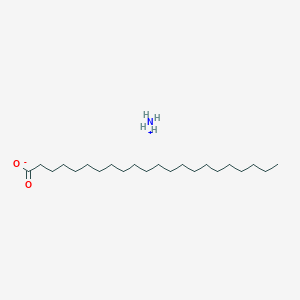

Molecular Formula |

La2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923320 | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12031-49-1, 12325-81-4 | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dilanthanum trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.